6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, substituted with a bromine atom at the 6th position and a 4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl group at the 3rd position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Substitution with Piperazine Derivative: The 4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl group can be introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate electrophile, such as a halogenated quinazoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics, including its interaction with biological targets.
Biochemistry: The compound is used to study enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
- 6-fluoro-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
The presence of the bromine atom at the 6th position and the specific substitution pattern of the piperazine derivative make 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione unique. This uniqueness can influence its biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-3-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrClN4O3/c23-15-3-8-19-18(14-15)21(30)28(22(31)25-19)9-1-2-20(29)27-12-10-26(11-13-27)17-6-4-16(24)5-7-17/h3-8,14H,1-2,9-13H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMVIRMWFDDBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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